molecular formula C11H14N4 B13841467 4-Aminophenylhistamine

4-Aminophenylhistamine

Cat. No.: B13841467
M. Wt: 202.26 g/mol
InChI Key: MTRHGNCLBJHFJB-UHFFFAOYSA-N
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Description

4-Aminophenylhistamine is an organic compound that belongs to the class of histamine derivatives It is characterized by the presence of an amino group attached to the phenyl ring of histamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenylhistamine typically involves the reduction of 4-nitrophenylhistamine. The process begins with the nitration of phenylhistamine to produce 4-nitrophenylhistamine, which is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenylhistamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminophenylhistamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of histamine receptors.

    Industry: Utilized in the production of dyes and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Aminophenylhistamine involves its interaction with histamine receptors, particularly the H1 and H2 receptors. Upon binding to these receptors, it can modulate various physiological responses, including vasodilation, gastric acid secretion, and neurotransmission. The molecular targets include G-protein coupled receptors, which activate downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Aminophenylhistamine is unique due to its specific interaction with histamine receptors and its potential therapeutic applications. Unlike other similar compounds, it has a distinct mechanism of action and a broader range of applications in both scientific research and industry .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-N-[2-(1H-imidazol-5-yl)ethyl]benzene-1,4-diamine

InChI

InChI=1S/C11H14N4/c12-9-1-3-10(4-2-9)14-6-5-11-7-13-8-15-11/h1-4,7-8,14H,5-6,12H2,(H,13,15)

InChI Key

MTRHGNCLBJHFJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCC2=CN=CN2

Origin of Product

United States

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